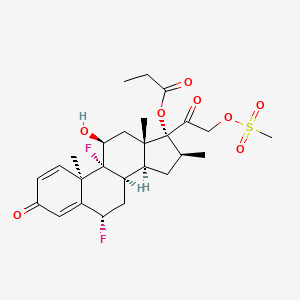
Diflorasone17-propionate-21-mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diflorasone 17-propionate-21-mesylate: is a synthetic fluorinated corticosteroid. This compound is primarily used in the treatment of various inflammatory and pruritic skin conditions due to its potent anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Diflorasone 17-propionate-21-mesylate involves multiple steps, starting from the parent compound, diflorasoneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and mesylation reactions .
Industrial Production Methods: : Industrial production of Diflorasone 17-propionate-21-mesylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: : Diflorasone 17-propionate-21-mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: : Diflorasone 17-propionate-21-mesylate is used as a reference standard in analytical chemistry for method development and validation .
Biology: : In biological research, this compound is used to study the effects of corticosteroids on cellular processes and inflammation .
Medicine: : Medically, Diflorasone 17-propionate-21-mesylate is used to treat inflammatory skin conditions such as eczema, dermatitis, and psoriasis .
Industry: : In the pharmaceutical industry, this compound is used in the formulation of topical creams and ointments for its anti-inflammatory properties .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Halobetasol propionate: Another potent topical corticosteroid used for similar inflammatory skin conditions.
Fluticasone propionate: A glucocorticoid used to treat asthma, inflammatory dermatoses, and rhinitis.
Uniqueness: : Diflorasone 17-propionate-21-mesylate is unique due to its specific chemical structure, which provides a balance of high potency and reduced systemic absorption, making it effective for topical applications with fewer side effects .
Properties
Molecular Formula |
C26H34F2O8S |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(6S,8R,9R,10R,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C26H34F2O8S/c1-6-22(32)36-26(21(31)13-35-37(5,33)34)14(2)9-16-17-11-19(27)18-10-15(29)7-8-23(18,3)25(17,28)20(30)12-24(16,26)4/h7-8,10,14,16-17,19-20,30H,6,9,11-13H2,1-5H3/t14-,16-,17+,19-,20-,23+,24-,25-,26-/m0/s1 |
InChI Key |
RHILHNNBGMDJEI-YMMBVUJDSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@@H]2C[C@@H](C4=CC(=O)C=C[C@]43C)F)F)O)C)C)C(=O)COS(=O)(=O)C |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086774.png)
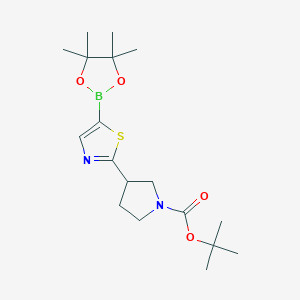

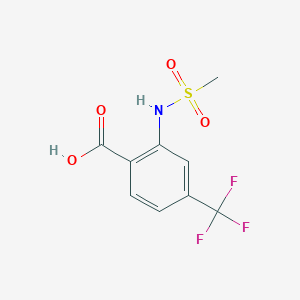
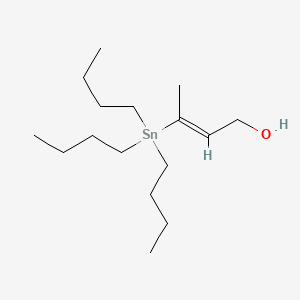
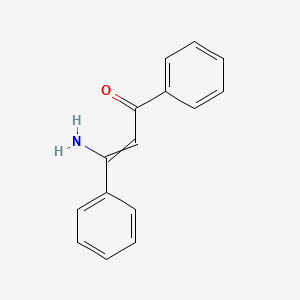

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)
![methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate](/img/structure/B14086830.png)

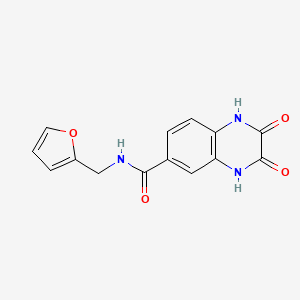
![(2'-(2-(Anthracen-9-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14086861.png)
